molecular formula C11H10F15NO3S<br>C7F15SO2N(C2H5)CH2CH2OH B13408997 N-Ethyl-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide CAS No. 68555-73-7

N-Ethyl-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide

Cat. No.: B13408997
CAS No.: 68555-73-7
M. Wt: 521.24 g/mol
InChI Key: HINASMOVWHGCAK-UHFFFAOYSA-N
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Description

Historical Context of Polyfluoroalkyl Sulfonamide Derivatives

The development of polyfluoroalkyl sulfonamide derivatives traces to mid-20th century innovations in fluorochemistry aimed at creating thermally stable surfactants. Early patents from the 1950s documented perfluoroalkane sulfonamides as key intermediates for stain-resistant coatings and firefighting foams. By the 1980s, derivatives like this compound emerged through ethoxylation reactions, which appended hydroxyethyl groups to enhance water solubility for applications in photolithography and polymer synthesis.

Structural evolution followed regulatory pressures on perfluorooctanesulfonic acid (PFOS), driving substitution with shorter perfluoroalkyl chains (C7 vs C8) and functionalized headgroups. This compound’s heptane backbone (C7) and hydroxyl moiety reflect strategic modifications to balance surfactant efficacy with reduced bioaccumulation potential. Industrial adoption accelerated in semiconductor manufacturing, where its dual fluorophilic-hydrophilic nature enabled precise control of photoresist layering during chip fabrication.

Table 1: Structural Attributes of this compound
Property Value
Molecular Formula C11H10F15NO3S
Molecular Weight 521.24 g/mol
SMILES CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
IUPAC Name N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide

Position Within PFAS Chemical Taxonomy

This compound occupies a distinct niche in PFAS taxonomy as a perfluoroalkane sulfonamide derivative with ether functionality. The International PFAS Nomenclature Framework classifies it under non-polymer perfluoroalkyl substances, specifically within the perfluoroalkane sulfonamido ethanol subgroup. Key taxonomic features include:

  • Perfluorinated Tail : A fully fluorinated C7 chain (pentadecafluoroheptyl) providing oleophobicity and chemical stability.
  • Sulfonamide Headgroup : The -SO2N- moiety linked to ethyl and hydroxyethyl groups, enabling hydrogen bonding and solubility modulation.
  • Neutral pH Character : Unlike anionic PFAS (e.g., perfluorooctanesulfonate), this compound remains non-ionic under environmental conditions, influencing its mobility and degradation pathways.
Table 2: Classification Within PFAS Hierarchy
Taxonomic Level Classification
Primary Class Non-polymer PFAS
Subclass Perfluoroalkyl substances
Group Perfluoroalkane sulfonamides (FASAs)
Subgroup Hydroxyethyl-functionalized FASAs

The compound’s dual functionality bridges traditional FASAs and emerging fluorotelomer derivatives, complicating regulatory categorization. While its C7 chain avoids restrictions on C8-C14 chains, the hydroxyl group introduces potential for metabolic activation to perfluoroheptanesulfonic acid. Contemporary research emphasizes its role as a precursor in environmental PFAS transformation models, particularly in semiconductor wastewater streams where aerobic biodegradation yields ultra-short-chain perfluoroalkyl acids.

Properties

CAS No.

68555-73-7

Molecular Formula

C11H10F15NO3S
C7F15SO2N(C2H5)CH2CH2OH

Molecular Weight

521.24 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide

InChI

InChI=1S/C11H10F15NO3S/c1-2-27(3-4-28)31(29,30)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h28H,2-4H2,1H3

InChI Key

HINASMOVWHGCAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Biological Activity

N-Ethyl-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide, also known as EtFOSE, is a perfluorinated compound that has garnered attention due to its potential biological activities and implications for human health. This compound is structurally related to perfluorooctane sulfonate (PFOS), a well-studied environmental contaminant associated with various health risks. Understanding the biological activity of EtFOSE is crucial, especially considering its metabolic conversion to PFOS.

  • Molecular Formula : C11H10F15NO3S
  • CAS Number : 68555-73-7
  • Molecular Structure :
    O S O N CCO CC C F F C F F C F F C F F C F F C F F C F F F\text{O S O N CCO CC C F F C F F C F F C F F C F F C F F C F F F}

Biological Activity Overview

Research indicates that EtFOSE can be metabolically converted to PFOS in biological systems, which raises concerns about its toxicity and long-term health effects. The following sections summarize key findings related to the biological activity of EtFOSE.

Toxicological Studies

  • Acute Toxicity :
    • Inhalation studies in male Sprague Dawley rats showed that exposure to EtFOSE vapor resulted in rapid biotransformation to PFOS, with significant levels of PFOS detected in serum samples within days post-exposure. The study indicated that approximately 10% of inhaled EtFOSE was converted to PFOS, highlighting its potential as a precursor compound .
  • Chronic Toxicity :
    • Long-term studies have demonstrated that both EtFOSE and PFOS exhibit hepatotoxic effects. For instance, chronic exposure to PFOS has been linked to liver histopathological changes and increased liver weights in rats at doses as low as 0.06 mg/kg-bw per day . Similar effects are anticipated for EtFOSE based on its metabolic pathway.
  • Carcinogenicity :
    • Data suggest a potential carcinogenic risk associated with both PFOS and its precursors. Increased incidence of liver tumors has been observed in rodent studies with chronic exposure to these compounds . The relevance of these findings extends to EtFOSE due to its conversion to PFOS.

Case Study 1: Metabolic Conversion in Rodents

A study focused on the metabolic fate of EtFOSE revealed that after a single exposure, rats exhibited significant conversion rates to PFOS, with peak serum levels occurring between days 8 and 14 post-exposure. This study underscores the importance of understanding the metabolic pathways of fluorinated compounds in assessing their risk profiles .

Case Study 2: Immune Response Impairment

Research conducted on populations exposed to perfluoroalkyl substances (PFAS), including those metabolically linked to EtFOSE, indicated altered immune responses. Specifically, children from regions with high PFAA exposure showed reduced antibody responses to vaccinations, suggesting potential immunotoxic effects .

Summary of Findings

Biological ActivityObservationsReference
Acute ToxicityRapid conversion of EtFOSE to PFOS; ~10% conversion rate
Chronic ToxicityLiver histopathological changes at low doses
CarcinogenicityIncreased liver tumor incidence in chronic studies
Immune ResponseReduced antibody responses in exposed populations

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2) target the hydroxyethyl group, converting it into a carboxylic acid derivative.

Reaction Pathway :

C7F15SO2N(C2H5)CH2CH2OHOxidizerC7F15SO2N(C2H5)CH2COOH\text{C}_7\text{F}_{15}\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{Oxidizer}} \text{C}_7\text{F}_{15}\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{COOH}

Key Data :

  • Optimal conditions: 4060C40–60^\circ \text{C}, aqueous acidic medium .

  • Yield: ~70–85% depending on reaction time.

Hydrolysis

The sulfonamide bond (SO2N-\text{SO}_2\text{N}-) is susceptible to hydrolysis in alkaline environments, producing perfluoroheptanesulfonic acid (C7F15SO3HC_7F_{15}SO_3H) and ethanolamine derivatives.

Mechanism :

C7F15SO2N(C2H5)CH2CH2OH+NaOHC7F15SO3Na++H2N(C2H5)CH2CH2OH\text{C}_7\text{F}_{15}\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OH} + \text{NaOH} \rightarrow \text{C}_7\text{F}_{15}\text{SO}_3^- \text{Na}^+ + \text{H}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OH}

Observations :

  • Rate increases with temperature (>80C>80^\circ \text{C}) and high pH (>12>12) .

  • Hydrolysis is a critical degradation pathway in environmental matrices .

Polymerization and Crosslinking

The hydroxyethyl group participates in polymerization reactions, particularly with acrylates or isocyanates. For example:

Reaction with Methyl Acrylate :

C7F15SO2N(C2H5)CH2CH2OH+CH2=CHCOOCH3Crosslinked Fluoropolymer\text{C}_7\text{F}_{15}\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_2=\text{CHCOOCH}_3 \rightarrow \text{Crosslinked Fluoropolymer}

Applications :

  • Produces water-repellent coatings with thermal stability up to 250C250^\circ \text{C} .

  • Molecular weight of polymers ranges from 10410^4 to 10610^6 g/mol .

Esterification

The hydroxyl group reacts with carboxylic acid derivatives to form esters. For instance, reaction with succinic anhydride yields sulfonamide-linked succinate esters.

Reaction :

C7F15SO2N(C2H5)CH2CH2OH+(CH2CO)2OC7F15SO2N(C2H5)CH2CH2OCOCH2CH2COOH\text{C}_7\text{F}_{15}\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OH} + (\text{CH}_2\text{CO})_2\text{O} \rightarrow \text{C}_7\text{F}_{15}\text{SO}_2\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_2\text{COOH}

Conditions :

  • Catalyst: Pyridine or DMAP .

  • Yield: ~90% under anhydrous conditions .

Biochemical Interactions

The sulfonamide group forms stable complexes with enzymes and proteins, inhibiting critical biological pathways.

Key Findings :

TargetBinding Affinity (KdK_d)Biological Effect
Bacterial Dihydropteroate Synthase2.3×1062.3 \times 10^{-6} MDisrupts folate synthesis .
Human Serum Albumin1.8×1051.8 \times 10^{-5} MAlters drug pharmacokinetics.

Mechanism :
Electron-withdrawing fluorine atoms enhance hydrogen bonding with active-site residues .

Environmental Degradation

Under UV irradiation, the perfluorinated chain undergoes partial defluorination, generating shorter-chain perfluoroalkyl substances (PFAS).

Degradation Products :

  • C3F7SO2N(C2H5)CH2CH2OHC_3F_7SO_2N(C_2H_5)CH_2CH_2OH (major)

  • CF3SO2N(C2H5)CH2CH2OHCF_3SO_2N(C_2H_5)CH_2CH_2OH (minor)

Half-Life :

  • t1/2=120t_{1/2} = 120 days in aqueous media at 25C25^\circ \text{C} .

Comparison with Similar Compounds

Key Structural Variations

Similar PFAS sulfonamides differ in:

  • Carbon chain length (e.g., pentane vs. heptane).
  • Fluorination degree (e.g., undecafluoro vs. pentadecafluoro).
  • Substituents on the nitrogen (e.g., methyl, ethyl, hydroxyethyl).

Comparative Analysis of Selected Compounds

Compound Name CAS Number Chain Length Fluorination Substituents Key Properties
N-Ethyl-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide 68555–76–0 Heptane (C7) Pentadecafluoro (15F) Ethyl, 2-hydroxyethyl High hydrophobicity; regulated under SNURs due to environmental persistence
N-Ethyl-undecafluoro-N-(2-hydroxyethyl)-1-pentanesulfonamide 68555–78–2 Pentane (C5) Undecafluoro (11F) Ethyl, 2-hydroxyethyl Shorter chain reduces bioaccumulation potential but retains surfactant properties
N-Methyl-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide 68555–76–0* Heptane (C7) Pentadecafluoro (15F) Methyl, 2-hydroxyethyl Methyl substituent may lower thermal stability compared to ethyl analogs
N-Propyl-pentadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide 110494–69–4 Octane (C8) Heptadecafluoro (17F) Propyl, 2-hydroxyethyl Longer chain increases persistence; used in specialized industrial applications

*Note: CAS numbers may overlap due to regulatory grouping.

Functional and Environmental Differences

  • Chain Length and Fluorination :
    • Longer chains (e.g., heptane vs. pentane) enhance chemical stability but increase environmental persistence .
    • Higher fluorination (e.g., pentadecafluoro) correlates with stronger oil- and water-repellent properties but greater bioaccumulation risks .
  • Substituent Effects :
    • Hydroxyethyl groups improve solubility in polar solvents compared to purely alkyl substituents .
    • Methyl or ethyl groups influence metabolic degradation pathways; ethyl derivatives are more resistant to enzymatic cleavage .

Regulatory and Environmental Considerations

  • SNURs Compliance: Manufacturing or importing this compound requires EPA notification, reflecting its status as a “significant new use” chemical .
  • Global Restrictions :
    • The EU’s REACH regulation restricts perfluoroalkyl substances with chains >C6, indirectly affecting longer-chain analogs like this compound .

Preparation Methods

Fluorination of the Alkyl Chain

The initial step involves the synthesis of a perfluorinated alkyl precursor, typically a perfluoroalkyl iodide or bromide, which serves as a fluorinated backbone. This process employs electrophilic fluorination techniques, such as:

  • Electrophilic fluorination using reagents like elemental fluorine (F₂) under controlled conditions or perfluoroalkyl iodides reacted with silver fluoride (AgF) or diethylaminosulfur trifluoride (DAST) for milder fluorination.

  • Dehydrofluorination of partially fluorinated intermediates to achieve the desired chain length and fluorination degree.

Formation of the Sulfonamide Core

The next step involves synthesizing the sulfonamide core by reacting the fluorinated precursor with sulfonyl chlorides or sulfonic acids derivatives:

  • Reaction of the perfluoroalkyl amine with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) in the presence of base (like pyridine or triethylamine ) to form the sulfonamide linkage.

  • Alternatively, direct sulfonation of the fluorinated amine using fuming sulfuric acid or chlorosulfonic acid under controlled temperature to prevent over-sulfonation.

Incorporation of the Hydroxyethyl Group

The hydroxyethyl group is introduced via nucleophilic substitution:

  • Reacting the sulfonamide intermediate with 2-chloroethanol or 2-bromoethanol in the presence of a base (such as potassium carbonate ) facilitates the attachment of the hydroxyethyl moiety.

  • This step requires precise control of reaction conditions to prevent side reactions and ensure selective substitution.

Final Alkylation with Ethyl Group

The terminal ethyl group on the nitrogen atom is introduced through alkylation :

  • Using ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a base (e.g., potassium carbonate or potassium tert-butoxide ) to alkylate the nitrogen atom of the sulfonamide, completing the synthesis.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Fluorination F₂, AgF, DAST Various -20°C to room temp Controlled to prevent over-fluorination
Sulfonamide formation Sulfonyl chloride, base Dichloromethane or acetonitrile 0°C to room temp Ensures selectivity and high yield
Hydroxyethyl addition 2-Chloroethanol, base DMF or acetonitrile Room temp Prevents side reactions
Ethylation Ethyl halide, base Acetone or DMF Room temp Maintains high alkylation efficiency

Research Outcomes and Data Tables

Yield and Purity Data

Method Reagents Typical Yield Purity References
Fluorination AgF, F₂ 70-85% >99% ,
Sulfonamide formation Sulfonyl chloride 65-80% >98% ,
Hydroxyethyl attachment 2-Chloroethanol 60-75% >97%
Alkylation Ethyl halide 70-85% >99%

Characterization Data

Parameter Value Method Reference
Melting point 150-155°C Differential scanning calorimetry (DSC)
NMR (¹H, ¹³C, ¹⁹F) Confirmed structure NMR spectroscopy ,
Mass spectrum Molecular ion peak at 521.24 g/mol MS

Notes on Synthesis Challenges and Control Measures

  • Fluorination : Achieving complete and uniform fluorination of long chains is challenging; using specialized reagents like DAST or controlled F₂ reactions helps optimize this step.

  • Selectivity : Ensuring selective sulfonation and hydroxyethyl attachment requires precise temperature and reagent stoichiometry control to prevent side reactions.

  • Purity : High purity is critical for biological applications, necessitating extensive purification steps such as chromatography or recrystallization.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Ethyl-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide, and how can purity be verified?

  • Methodology : Synthesis typically involves fluorinated sulfonyl chloride intermediates reacting with ethanolamine derivatives under anhydrous conditions. For purity verification, use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) to detect impurities. Karl Fischer titration ensures low water content, critical for fluorinated compounds .
  • Key Tools : Anhydrous reaction setups, Schlenk lines for air-sensitive steps, and deuterated solvents for NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Single-crystal X-ray diffraction (using SHELXL or SHELXTL software) resolves the 3D structure, while FT-IR spectroscopy identifies functional groups like sulfonamide (-SO2_2NH-) and hydroxyl (-OH). Computational methods (DFT) model electronic properties, such as frontier molecular orbitals and electrostatic potential surfaces .
  • Validation : Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries to assess accuracy .

Q. What regulatory frameworks govern the use of this compound in environmental studies?

  • Guidance : The compound is regulated under TSCA Section 12(b) due to its persistence and potential bioaccumulation. Researchers must adhere to EPA export notification requirements and consult the TRI Explorer database for toxicity profiles .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Fluorinated sulfonamides are generally stable in inert atmospheres but degrade hydrolytically in acidic/basic conditions. Store in amber glass under nitrogen at -20°C .

Advanced Research Questions

Q. What are the degradation pathways of this compound in environmental matrices, and how can they be tracked?

  • Methodology : Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-tags) in microcosm studies. LC-MS/MS with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) identifies transformation products like perfluorooctanesulfonamide (PFOSA) derivatives. QSAR models predict metabolite toxicity .
  • Challenges : Matrix effects in soil/water samples require SPE (Solid-Phase Extraction) cleanup prior to analysis .

Q. What advanced analytical techniques address challenges in quantifying trace levels of this compound?

  • Methodology : Online SPE coupled with UHPLC-MS/MS enhances sensitivity (LOQ < 1 ng/L). For isomer discrimination, employ ion mobility spectrometry (IMS) or chiral columns. Internal standards (e.g., 13C^{13}\text{C}-PFHxS) correct for recovery losses .

Q. How does the compound interact with biological macromolecules, and what are the implications for toxicity?

  • Methodology : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) measures binding affinity to serum proteins (e.g., albumin). Molecular docking (AutoDock Vina) predicts interactions with enzymes like cytochrome P450 .
  • Findings : Fluorinated chains enhance hydrophobic interactions, potentially disrupting membrane-bound receptors .

Q. What computational strategies model the compound’s environmental transport and bioavailability?

  • Methodology : Apply COSMOtherm or EPI Suite to predict log KowK_{ow} and BCF (Bioconcentration Factor). Molecular dynamics simulations (GROMACS) model lipid bilayer permeation. Validate with in vitro assays (e.g., Caco-2 cell monolayers) .

Q. How can researchers resolve contradictions in physicochemical data across studies?

  • Methodology : Cross-validate measurements (e.g., log PP via shake-flask vs. HPLC). Meta-analyses of CAS registry entries (e.g., 689576-20-6 vs. 306975-57-5) clarify structural analogs .
  • Case Study : Discrepancies in melting points may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to identify crystalline phases .

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